(3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine is a chemical compound characterized by its piperidine structure, which includes a fluorinated aromatic substituent. The compound's molecular formula is C13H16FN, and it features a piperidine ring with a methyl group and a fluorinated phenyl group at the 1 and 5 positions, respectively. This unique arrangement of functional groups contributes to its potential biological activity and pharmacological properties.
The chemical reactivity of (3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine can be understood through various types of reactions typical for amines and aromatic compounds. Key reaction types include:
These reactions are facilitated by specific enzymes in biological systems, which enhance the compound's metabolic pathways and interactions with biological targets
The biological activity of (3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine is primarily linked to its interaction with various receptors in the central nervous system. It has been studied for its potential effects on neurotransmitter systems, particularly those involving dopamine and serotonin.
The synthesis of (3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine can be approached through several methods:
These synthetic routes require careful optimization to improve yield and purity .
(3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine has potential applications in:
Further research is needed to explore its full range of applications in drug discovery and development .
Interaction studies involving (3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine focus on its binding affinity and efficacy at various receptors. Techniques such as:
Understanding these interactions is crucial for predicting therapeutic effects and potential side effects .
Several compounds share structural similarities with (3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (3S)-1-(2-Methylphenyl)piperidin-3-amine | Similar piperidine structure without fluorine | May have different receptor affinity |
| 1-(4-Fluorophenyl)piperidin-4-amines | Variation in position of fluorine | Explored for analgesic properties |
| N-(2-Fluorophenyl)piperidine derivatives | Different substitution patterns on piperidine | Potential use in treating anxiety disorders |
These compounds highlight the uniqueness of (3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine due to its specific fluorinated aromatic substituent, which may influence its biological activity differently compared to others .
Fluorinated piperidines exhibit high affinity for neurotransmitter systems due to their capacity to mimic endogenous amine scaffolds while resisting metabolic degradation. The (3S)-configured amine group in (3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine facilitates hydrogen bonding with aspartate residues in monoamine transporters, as observed in structural analogs targeting the dopamine transporter (DAT) and vesicular monoamine transporter-2 (VMAT2) [6]. The 5-fluoro-2-methylbenzyl moiety enhances lipophilicity, promoting blood-brain barrier penetration and stabilizing interactions with hydrophobic binding pockets [4].
Comparative studies of fluorinated piperidines reveal selective inhibition of α-glucosidase and cholinesterases, with IC~50~ values up to 100-fold lower than non-fluorinated analogs [2]. For instance, fluorination at the phenyl ring increases electron-withdrawing effects, polarizing the amine group and improving electrostatic complementarity with enzymatic active sites [1].
Table 1: Enzyme Inhibition Profiles of Fluorinated Piperidines
| Target Enzyme | IC~50~ (nM) | Selectivity vs. Non-Fluorinated Analogs |
|---|---|---|
| α-Glucosidase | 12 ± 1.4 | 98-fold |
| Acetylcholinesterase | 45 ± 3.2 | 72-fold |
| Butyrylcholinesterase | 210 ± 18 | 34-fold |
Data adapted from in vitro assays [2].
The compound’s piperidine core and fluorinated aryl group enable allosteric modulation of VMAT2, a critical regulator of dopamine sequestration into synaptic vesicles. Kinetic analyses demonstrate mixed-type inhibition of [³H]dopamine uptake, with a K~i~ of 0.073 μM for VMAT2 and >60-fold selectivity over DAT and SERT [6]. The fluorine atom at the 5-position of the phenyl ring sterically hinders orthosteric binding while stabilizing a conformational change in the transporter’s cytoplasmic gate [6].
Table 2: Binding Affinities of (3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine Analogs
| Target | K~i~ (μM) | Selectivity Ratio (VMAT2 vs. Other Targets) |
|---|---|---|
| VMAT2 | 0.073 | 1 |
| DAT | 11.7 | 160 |
| SERT | 0.37 | 5 |
| hERG Channel | 4.4 | 60 |
Data derived from radioligand displacement assays [6].
The amphiphilic nature of (3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine, conferred by its hydrophobic aryl group and hydrophilic amine, promotes lysosomal accumulation. This disrupts enzymatic activity through pH-dependent protonation of the piperidine nitrogen, which interferes with the catalytic triad of acid hydrolases [2]. Molecular docking studies indicate that the fluoromethylphenyl group occupies a hydrophobic cleft in α-glucosidase, while the protonated amine forms salt bridges with aspartic acid residues [2].
The stereochemistry of the C3 amine critically influences GPCR binding. The (S)-enantiomer exhibits 20-fold higher affinity for 5-HT~2A~ receptors than its (R)-counterpart, as determined by comparative molecular field analysis (CoMFA) [7]. Fluorine’s electronegativity enhances dipole interactions with serine residues in transmembrane helix 5, stabilizing an antagonist-bound conformation [7].
Table 3: GPCR Binding Affinities of Piperidine Derivatives
| Receptor Subtype | K~i~ (nM) | Fluorine Substitution Impact (ΔK~i~) |
|---|---|---|
| 5-HT~2A~ | 0.06 | 8-fold increase |
| D~2~ | 4.2 | No significant change |
| α~1A~-Adrenergic | 12.7 | 3-fold decrease |
Data sourced from competitive binding assays [7].
Fluorinated piperidines alter mitochondrial membrane potential by interacting with the adenine nucleotide translocase (ANT) component of the permeability transition pore. The compound’s logP of 2.8 (calculated via PubChem [4]) facilitates diffusion across the mitochondrial outer membrane, where it competitively inhibits ANT-cyclophilin D interactions [3]. This mechanism parallels neuroprotective effects observed in MPTP-induced Parkinson’s models, where fluorinated analogs preserve tyrosine hydroxylase-positive neurons by 68% [3].
The incorporation of fluorine atoms into aromatic pharmacophores represents a fundamental strategy in medicinal chemistry for modulating electronic properties and biological activity. In the case of (3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine, the para-fluorine substitution on the methylphenyl ring significantly influences the electronic characteristics of the aromatic system through both inductive and resonance mechanisms [1] [2] [3].
Fluorine exhibits a unique electronic profile characterized by strong electron-withdrawing inductive effects (-I) combined with weak electron-donating resonance effects (+M) [2] [4]. The Hammett sigma parameter for para-fluorine substitution (σ = 0.06) indicates a net electron-withdrawing effect, albeit significantly weaker than other halogens such as chlorine (σ = 0.23) or bromine (σ = 0.23) [4]. This moderate electronic influence stems from the balance between fluorine's exceptionally high electronegativity (3.98) and its ability to participate in π-orbital overlap with the aromatic ring system [1] [3].
| Substituent | Hammett Sigma Para | Electronegativity | Inductive Effect | Resonance Effect | pKa Effect |
|---|---|---|---|---|---|
| H | 0.00 | 2.20 | None | None | 0.00 |
| F | 0.06 | 3.98 | Strong -I | Weak +M | -0.20 |
| Cl | 0.23 | 3.16 | Moderate -I | Weak +M | -0.97 |
| Br | 0.23 | 2.96 | Moderate -I | Weak +M | -0.86 |
| CF3 | 0.54 | 3.44 | Strong -I | None | -2.65 |
The electronic properties of para-fluorine substitution manifest through σ-bond electron withdrawal, which decreases the electron density of the aromatic ring and subsequently affects the pharmacophore's interaction with biological targets [5] [6]. Computational analysis reveals that fluorine substitution results in a dipole moment enhancement and modifications to frontier molecular orbital energies [7] [8]. The highest occupied molecular orbital energy decreases by approximately 0.15 eV, while the lowest unoccupied molecular orbital energy increases by 0.05 eV, resulting in an expanded HOMO-LUMO gap that influences the compound's chemical reactivity and binding characteristics [7].
The inductive effect of para-fluorine substitution extends beyond the immediate aromatic ring to influence the basicity of the piperidin-3-amine moiety [3]. Experimental data demonstrate a pKa reduction of approximately 0.2 units compared to the unsubstituted analog, indicating decreased basicity of the terminal amine group [9]. This electronic modulation affects hydrogen bonding patterns and electrostatic interactions with target proteins, potentially altering binding affinity and selectivity profiles [10].
The spatial arrangement of the N-benzyl substituent in (3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine plays a critical role in determining target engagement and binding affinity. The steric properties of aromatic substituents are governed by their van der Waals radii, Taft steric constants, and conformational preferences, which collectively influence the three-dimensional pharmacophore presentation [11] [12] [13].
The 5-fluoro-2-methyl substitution pattern creates a unique steric environment that combines the compact van der Waals radius of fluorine (1.47 Å) with the bulkier methyl group (2.00 Å) [11]. The ortho-methyl substitution introduces significant steric hindrance with a Taft steric constant (Es) of -1.24, while the meta-fluorine substitution maintains conformational flexibility due to its minimal steric parameter (Es = 0.00) [11].
| Substituent Position | Van der Waals Radius (Å) | Steric Parameter Es | Taft Steric Constant | Binding Affinity Relative | Conformational Preference |
|---|---|---|---|---|---|
| ortho-F | 1.47 | 0.00 | 0.00 | 0.85 | Restricted |
| meta-F | 1.47 | 0.00 | 0.00 | 1.00 | Flexible |
| para-F | 1.47 | 0.00 | 0.00 | 1.15 | Flexible |
| ortho-CH3 | 2.00 | -1.24 | -1.24 | 0.45 | Highly Restricted |
Computational molecular dynamics simulations reveal that the ortho-methyl group restricts rotation around the benzylic carbon-nitrogen bond, creating a conformationally constrained system that may enhance binding selectivity through pre-organization effects [14] [13]. The restricted rotation results in a population bias toward specific rotameric states, with the gauche conformation representing approximately 70% of the ensemble compared to 45% for the unsubstituted analog [14].
The steric bulk of the ortho-methyl group creates a hydrophobic pocket that can engage with complementary binding sites on target proteins [13]. Protein-ligand interaction studies demonstrate that this steric environment enhances binding affinity for receptors containing hydrophobic cavities positioned to accommodate the methyl substituent, while simultaneously reducing affinity for targets lacking such complementary binding regions [9] [15].
The combination of ortho-methyl and meta-fluorine substitution generates an asymmetric steric profile that influences the compound's approach trajectory to binding sites [13]. This asymmetry can enhance selectivity by creating a preferred binding orientation that maximizes favorable interactions while minimizing steric clashes with non-target proteins [16].
The piperidine ring system in (3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine exists in dynamic equilibrium between multiple conformational states, with the chair conformations representing the most energetically favorable arrangements [12] [14] [17]. The conformational landscape of six-membered saturated rings is characterized by distinct energy minima corresponding to chair, boat, twist-boat, and envelope conformations [12] [14].
Chair conformations dominate the conformational ensemble, with axial and equatorial orientations of the 3-amino substituent showing comparable stability [14]. The energy difference between chair conformations and higher-energy boat or twist-boat forms ranges from 5.2 to 5.5 kcal/mol, ensuring predominant population of chair conformers under physiological conditions [14] [17].
| Conformation | Relative Energy (kcal/mol) | Population Percentage | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|---|---|---|
| Chair-Axial | 0.00 | 50.00 | 1.85 | -8.45 | 1.25 |
| Chair-Equatorial | 0.00 | 50.00 | 2.15 | -8.42 | 1.28 |
| Boat | 5.50 | 0.01 | 2.45 | -8.38 | 1.30 |
| Twist-Boat | 5.20 | 0.02 | 2.30 | -8.40 | 1.29 |
The 3S-configuration of the amine substituent introduces chirality that influences conformational preferences and binding interactions [16]. Computational analysis reveals that the S-enantiomer exhibits preferential population of specific chair conformations that optimize hydrogen bonding interactions with target proteins [16]. The stereochemical constraint reduces conformational entropy, potentially enhancing binding affinity through decreased entropic penalties upon target engagement [18].
Ring modifications through strategic substitution can further restrict conformational flexibility and enhance potency [18]. The introduction of methyl substituents at positions adjacent to the nitrogen atom creates 1,3-diaxial interactions that bias conformational equilibria toward specific chair forms [14]. This conformational biasing strategy, exemplified by the "magic methyl effect," can result in substantial potency improvements by pre-organizing the bioactive conformation [18].
Alternative conformational restriction strategies involve the incorporation of bridging elements or fused ring systems that lock the piperidine ring into specific conformations [18] [19]. Dewar pyridine analogs and bicyclic piperidine isosteres represent advanced approaches to conformational control, offering rigid frameworks that eliminate conformational flexibility while maintaining key pharmacophoric elements [18] [19].
The primary amine functionality in (3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine serves as a critical pharmacophoric element that can be systematically modified through bioisosteric replacement strategies to optimize pharmacological properties [20] [19] [21]. Bioisosteric modifications of amine functionalities encompass a range of structural alterations designed to maintain essential binding interactions while modulating physicochemical properties such as basicity, lipophilicity, and metabolic stability [20].
Primary amine bioisosteres include secondary amines (NHCH3), tertiary amines (N(CH3)2), cyclic amine analogs (NH-cyclopropyl), and electronically modified variants (NH-CF3) [20] [19]. Each bioisosteric replacement introduces distinct changes in hydrogen bonding capacity, basicity, and steric requirements that influence target engagement and pharmacokinetic properties [20] [21].
| Original Group | Bioisostere | pKa Change | Lipophilicity LogP | Metabolic Stability | Binding Affinity Fold Change |
|---|---|---|---|---|---|
| NH2 | NHCH3 | -2.5 | 0.5 | Moderate | 0.8 |
| NH2 | N(CH3)2 | -4.2 | 1.2 | Low | 0.3 |
| NH2 | NH-cyclopropyl | -1.8 | 0.8 | High | 1.2 |
| NH2 | NH-CF3 | -8.5 | 1.5 | Very High | 0.6 |
Secondary amine replacements (NHCH3) maintain hydrogen bonding donor capability while reducing basicity by approximately 2.5 pKa units [20] [21]. This modification typically results in improved membrane permeability and reduced off-target interactions with acid-sensitive transporters, while maintaining 80% of the original binding affinity [20]. The moderate increase in lipophilicity (ΔlogP = 0.5) enhances passive diffusion across biological membranes without significantly compromising aqueous solubility [20].
Tertiary amine bioisosteres (N(CH3)2) eliminate hydrogen bonding donor capability entirely, resulting in substantial basicity reduction (ΔpKa = -4.2) and increased lipophilicity (ΔlogP = 1.2) [21]. While this modification enhances metabolic stability and reduces hERG channel interactions, the loss of hydrogen bonding typically results in decreased binding affinity (3-fold reduction) due to diminished electrostatic interactions with target proteins [20].
Cycloalkyl amine replacements, such as cyclopropylamine, represent a compromise between maintaining hydrogen bonding capability and enhancing metabolic stability [19]. The cyclopropyl bioisostere exhibits improved resistance to monoamine oxidase metabolism while retaining favorable binding characteristics, often resulting in enhanced potency (1.2-fold improvement) due to conformational restriction effects [19].
Electronically modified amine bioisosteres, including trifluoromethylamine (NH-CF3), dramatically alter the electronic properties of the nitrogen center [3]. The strong electron-withdrawing effect of the CF3 group reduces basicity by 8.5 pKa units, essentially eliminating protonation under physiological conditions [3]. While this modification provides exceptional metabolic stability, the loss of ionic character typically results in reduced binding affinity for targets that require electrostatic interactions [3].
The development of three-dimensional quantitative structure-activity relationship models for (3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine derivatives provides quantitative insights into the molecular features governing biological activity [22] [23] [24] [25]. 3D-QSAR modeling integrates spatial molecular descriptors with biological activity data to identify key structural determinants of pharmacological efficacy [22] [24].
Pharmacophore-based 3D-QSAR models reveal critical molecular features including hydrogen bond donor and acceptor sites, hydrophobic regions, and electrostatic interaction zones [22] [24]. The optimal pharmacophore model incorporates one hydrogen bond acceptor, one hydrogen bond donor, and two hydrophobic features with high statistical correlation (r² = 0.917) [23]. Cross-validation through Fischer randomization and leave-one-out methods confirms model robustness and predictive capability [23].
| Descriptor | Coefficient | Standard Error | t-Value | p-Value | Significance |
|---|---|---|---|---|---|
| Dipole Moment | 0.245 | 0.045 | 5.44 | 0.001 | * |
| HOMO Energy | -0.187 | 0.032 | -5.84 | 0.001 | * |
| LUMO Energy | 0.329 | 0.058 | 5.67 | 0.001 | * |
| Molecular Volume | 0.156 | 0.028 | 5.57 | 0.001 | * |
| Surface Area | 0.089 | 0.019 | 4.68 | 0.002 | ** |
| Polarizability | 0.278 | 0.051 | 5.45 | 0.001 | * |
Molecular descriptor analysis identifies dipole moment (coefficient = 0.245, p < 0.001) as a significant predictor of biological activity [24]. The positive correlation suggests that compounds with enhanced dipole moments exhibit increased target affinity, likely due to improved electrostatic complementarity with binding sites [24] [10]. HOMO energy demonstrates a negative correlation (coefficient = -0.187, p < 0.001), indicating that compounds with lower HOMO energies possess enhanced activity, consistent with reduced nucleophilicity and increased stability [25] [7].
LUMO energy shows a strong positive correlation (coefficient = 0.329, p < 0.001) with biological activity, suggesting that compounds with accessible LUMO orbitals exhibit enhanced binding interactions [25] [7]. This relationship reflects the importance of electronic complementarity between ligand frontier orbitals and target protein electronic environments [26].
Molecular volume and surface area descriptors contribute moderately to activity prediction (coefficients = 0.156 and 0.089, respectively), indicating the importance of molecular size and shape complementarity [24] [25]. The positive correlations suggest that larger molecules with increased surface area may engage in more extensive hydrophobic interactions with target binding sites [24].
Polarizability emerges as a highly significant descriptor (coefficient = 0.278, p < 0.001), reflecting the importance of induced dipole interactions in molecular recognition [24]. The positive correlation indicates that compounds with higher polarizability exhibit enhanced binding affinity, consistent with increased van der Waals interactions and improved molecular complementarity [10].